molecular formula C18H15F3N4O2 B278810 5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer B278810
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: JEEFDYSUYYXLJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Wirkmechanismus

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is involved in the activation of downstream signaling pathways such as phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks the activation of these downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell proliferation and survival, modulation of the immune response, and reduction of pro-inflammatory cytokine production. TAK-659 has also been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using TAK-659 in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways without affecting other signaling pathways. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659, including the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. TAK-659 may also have potential applications in other diseases such as autoimmune disorders and viral infections, which warrant further investigation. Additionally, the optimization of the synthesis method of TAK-659 and the development of novel analogs may lead to the discovery of more potent and selective BTK inhibitors.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has potential applications in various fields such as cancer research, immunology, and inflammation. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied, and there are several future directions for its research and development. TAK-659 may have significant implications for the treatment of B-cell malignancies and other diseases, and its continued investigation may lead to the discovery of novel therapies for these conditions.

Synthesemethoden

The synthesis method of TAK-659 involves the reaction of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 2-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its potential applications in various fields such as cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies by targeting the Bruton's tyrosine kinase (BTK) pathway. In immunology, TAK-659 has been shown to modulate the immune response by inhibiting the activation of B-cells and T-cells. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Eigenschaften

Produktname

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

Molekularformel

C18H15F3N4O2

Molekulargewicht

376.3 g/mol

IUPAC-Name

5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-14-16(23-24-25(14)12-8-4-3-5-9-12)17(26)22-13-10-6-7-11-15(13)27-18(19,20)21/h3-11H,2H2,1H3,(H,22,26)

InChI-Schlüssel

JEEFDYSUYYXLJC-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Kanonische SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.